

Structure of 1-Chloro-5-triethylsilyl-4-pentyne

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Compound of Interest

Compound Name: 1-Chloro-5-triethylsilyl-4-pentyne

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An In-Depth Technical Guide to the Structure, Synthesis, and Application of **1-Chloro-5-triethylsilyl-4-pentyne**

Abstract

1-Chloro-5-triethylsilyl-4-pentyne is a bifunctional organosilane compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its structure incorporates a terminal alkyl chloride and a terminal alkyne, which is protected by a bulky triethylsilyl (TES) group. This unique arrangement allows for selective, sequential reactions at either end of the molecule, establishing it as a versatile and valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic methodology, detailed spectroscopic analysis for structural confirmation, and a discussion of its reactivity profile and key applications.

Chemical Identity and Physicochemical Properties

1-Chloro-5-triethylsilyl-4-pentyne, identified by the CAS Number 174125-30-5, is a specialized chemical intermediate.^{[1][2][3][4]} The triethylsilyl group serves as a sterically bulky protecting group for the terminal alkyne, preventing unwanted side reactions while enabling other transformations within the molecule. This protection is robust under many reaction conditions but can be selectively removed when the alkyne functionality is required for subsequent steps. The presence of the primary chloride at the opposite end of the carbon chain provides a reactive site for nucleophilic substitution or organometallic coupling reactions.

Table 1: Physicochemical Properties of **1-Chloro-5-triethylsilyl-4-pentyne**

Property	Value	Source(s)
CAS Number	174125-30-5	[1][2][4]
Molecular Formula	C ₁₁ H ₂₁ ClSi	[1][3][4][5]
Molecular Weight	216.82 g/mol	[1][3][4][5]
IUPAC Name	5-chloropent-1-ynyl(triethyl)silane	[1][4]
Linear Formula	Cl(CH ₂) ₃ C≡CSi(CH ₂ CH ₃) ₃	[1]
Appearance	Colorless to yellow liquid	[4][6]
Density	0.903 g/mL at 25 °C	[2][3]
Boiling Point	244-245 °C	[2]
Refractive Index (n _{20/D})	1.468	[2][3]
Flash Point	215 °F (101.7 °C)	[2]
SMILES	CC--INVALID-LINK--(CC)C#CCCCCI	[1]
InChIKey	YOFYXFCOGXKCGG-UHFFFAOYSA-N	[1][4]

Synthesis and Mechanistic Considerations

The synthesis of **1-Chloro-5-triethylsilyl-4-pentyne** is most effectively achieved through the nucleophilic attack of a triethylsilylacetylide anion on a suitable three-carbon electrophile bearing a chloro group. This standard C-C bond-forming strategy is highly efficient and predictable.

Causality in Experimental Design

The chosen synthetic pathway involves two key steps: the deprotonation of triethylsilylacetylene and the subsequent alkylation.

- **Deprotonation:** Triethylsilylacetylene is a weak acid. A strong, non-nucleophilic base is required to abstract the acetylenic proton. n-Butyllithium (n-BuLi) is the reagent of choice due to its high basicity and commercial availability, ensuring rapid and quantitative formation of the lithium triethylsilylacetylide intermediate. The reaction is conducted at low temperatures (e.g., -78 °C) to prevent side reactions.
- **Alkylation:** The electrophile, 1-bromo-3-chloropropane, is selected for its differential reactivity. The bromide is a better leaving group than the chloride, allowing the acetylide anion to selectively displace the bromide in an SN2 reaction, leaving the chloride moiety intact for future transformations.

Experimental Protocol

Materials:

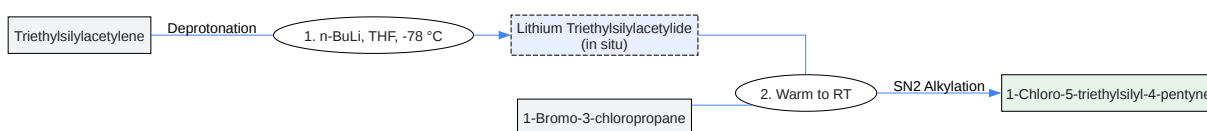
- Triethylsilylacetylene
- n-Butyllithium (2.5 M in hexanes)
- 1-Bromo-3-chloropropane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
- Add triethylsilylacetylene (1.0 eq) to the cooled THF.
- Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

- Add 1-bromo-3-chloropropane (1.1 eq) dropwise to the lithium acetylide solution.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield pure **1-chloro-5-triethylsilyl-4-pentyne**.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **1-Chloro-5-triethylsilyl-4-pentyne**.

Structural Elucidation and Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. The following table outlines the predicted data based on the known molecular structure.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

Technique	Feature	Predicted Chemical Shift (δ) / Wavenumber (ν) / m/z	Rationale
^1H NMR	Si-CH ₂ -CH ₃	~0.6 ppm (quartet, 6H)	Protons on methylene of ethyl group adjacent to Si.
	Si-CH ₂ -CH ₃	~1.0 ppm (triplet, 9H)	Protons on methyl of ethyl group adjacent to Si.
	C \equiv C-CH ₂ -	~2.4 ppm (triplet, 2H)	Propargylic protons adjacent to the alkyne.
	-CH ₂ -CH ₂ Cl	~2.0 ppm (quintet, 2H)	Methylene protons adjacent to both other methylenes.
	-CH ₂ -Cl	~3.7 ppm (triplet, 2H)	Methylene protons deshielded by the adjacent chlorine atom.
^{13}C NMR	Si-CH ₂ -CH ₃	~8 ppm	Methylene carbon of the ethyl group.
	Si-CH ₂ -CH ₃	~4 ppm	Methyl carbon of the ethyl group.
	C \equiv C-Si	~108 ppm	Alkyne carbon attached to the silyl group.
	C \equiv C-CH ₂	~85 ppm	Alkyne carbon attached to the propyl chain.
	C \equiv C-CH ₂ -	~20 ppm	Propargylic carbon.

-CH ₂ -CH ₂ Cl	~31 ppm	Central carbon of the propyl chain.	
-CH ₂ -Cl	~44 ppm	Carbon deshielded by the chlorine atom.	
IR	C≡C Stretch	2175 cm ⁻¹ (weak)	Asymmetrically substituted alkyne stretch.
C-H Stretch	2875-2960 cm ⁻¹ (strong)	Aliphatic C-H bonds.	
C-Cl Stretch	650-750 cm ⁻¹ (medium)	Carbon-chlorine bond stretch.	
Mass Spec	Molecular Ion (M ⁺)	m/z = 216 & 218	Shows characteristic ~3:1 isotopic pattern for one Cl atom.

Reactivity Profile and Synthetic Applications

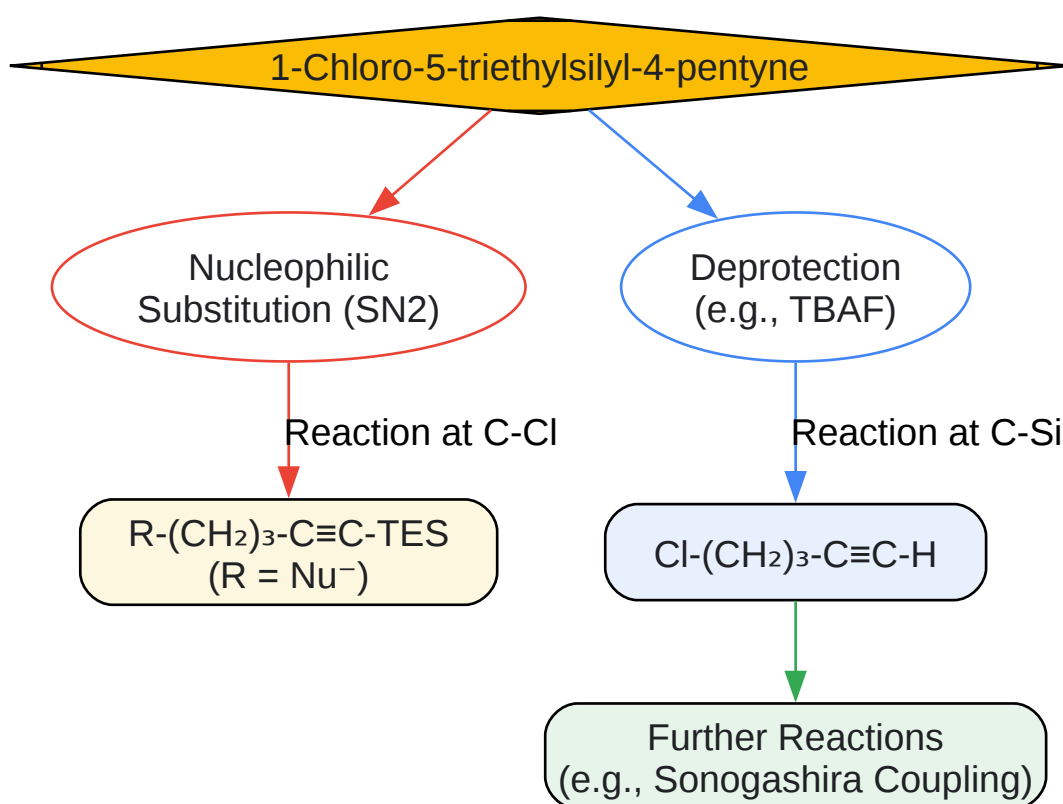
1-Chloro-5-triethylsilyl-4-pentyne is a classic example of a heterobifunctional linker, where each reactive site can be addressed independently.

- **The Alkyl Chloride Terminus:** This site is a prime electrophilic center for nucleophilic substitution (S_N2) reactions. It readily reacts with a wide range of nucleophiles, including azides, cyanides, alkoxides, and amines, to introduce diverse functionalities. This allows for the straightforward synthesis of more complex derivatives while the silyl-protected alkyne remains inert.
- **The Silylalkyne Terminus:** The triethylsilyl group serves two primary purposes:
 - **Terminal Alkyne Protection:** It prevents the acidic acetylenic proton from interfering with base-sensitive reactions elsewhere in the molecule.
 - **Activation for Coupling:** While the TES group itself is not directly used in coupling, its removal unmaskes the terminal alkyne. Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), cleanly cleaves the Si-C bond to reveal the terminal

alkyne. This alkyne can then participate in crucial C-C bond-forming reactions like the Sonogashira coupling, click chemistry (CuAAC), or Glaser coupling.

A notable application for the analogous trimethylsilyl (TMS) compound is its use in synthesizing 5-trimethylsilyl-4-pentynyllithium, which serves as an initiator in the polymerization of styrene. [7][8] This highlights its utility in materials science for creating polymers with specific end-group functionalities.

Reactivity Workflow



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Caption: Dual reactivity pathways of **1-Chloro-5-triethylsilyl-4-pentyne**.

Safety and Handling

As an irritant and reactive chemical, **1-Chloro-5-triethylsilyl-4-pentyne** requires careful handling in a laboratory setting.

Table 3: Hazard and Safety Information

Category	Information	Source(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[5]
Hazard Symbol	Xi (Irritant)	[2]
Risk Phrases	R36/37/38: Irritating to eyes, respiratory system and skin.	[2]
Safety Precautions	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36: Wear suitable protective clothing.	[2]
Storage	Store at room temperature in a dry, dark, and well-ventilated place.	[2][9]
Incompatibilities	Strong oxidizing agents.	[10]

Handling Recommendations:

- Always use this chemical within a certified fume hood.
- Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep away from sources of ignition.

Conclusion

1-Chloro-5-triethylsilyl-4-pentyne is a highly functionalized and synthetically valuable intermediate. Its structural design, featuring a selectively addressable alkyl chloride and a protected terminal alkyne, provides chemists with a powerful tool for sequential and controlled

molecular construction. A clear understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced functional materials.

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